L-Arabinopyranosyl thiosemicarbazide
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Overview
Description
L-Arabinopyranosyl thiosemicarbazide is a compound that combines the sugar L-arabinopyranose with a thiosemicarbazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arabinopyranosyl thiosemicarbazide can be synthesized through the reaction of L-arabinopyranose with thiosemicarbazide. The reaction typically involves the condensation of the sugar with the thiosemicarbazide under controlled conditions to form the desired product .
Industrial Production Methods: This may include the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: L-Arabinopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The thiosemicarbazide group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
L-Arabinopyranosyl thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of L-Arabinopyranosyl thiosemicarbazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate cellular pathways related to oxidative stress, inflammation, and microbial inhibition.
Comparison with Similar Compounds
Thiosemicarbazide Derivatives: Compounds like 4-methylthiosemicarbazide and 4-phenyl-thiosemicarbazide share structural similarities and exhibit comparable biological activities.
L-Arabinopyranose Derivatives: Other derivatives of L-arabinopyranose, such as L-arabinopyranosyl hydrazide, also show similar chemical properties and applications.
Uniqueness: L-Arabinopyranosyl thiosemicarbazide stands out due to its unique combination of a sugar moiety and a thiosemicarbazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H13N3O4S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
[[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4+,5?/m0/s1 |
InChI Key |
IPZPYSHFPHKLJM-HWQSCIPKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O |
Origin of Product |
United States |
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